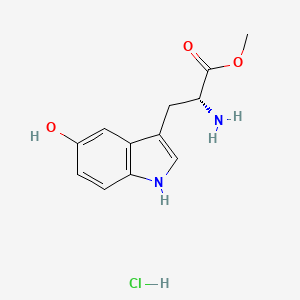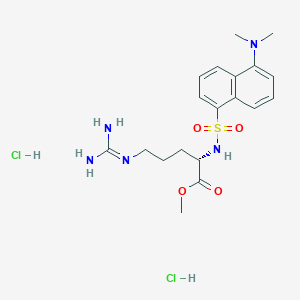
Dansylarginine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dansylarginine methyl ester is a chemical compound known for its fluorescent properties. It is often used in biochemical and medical research due to its ability to bind to specific proteins and enzymes, making it useful for studying various biological processes. The compound is a derivative of arginine, an amino acid, and contains a dansyl group, which is responsible for its fluorescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dansylarginine methyl ester typically involves the esterification of arginine with methanol in the presence of a catalyst. One common method is the reaction of arginine with methanol and trimethylchlorosilane at room temperature, which yields the methyl ester hydrochloride . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dansylarginine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield arginine and methanol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dansyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Arginine and methanol.
Reduction: Dansylarginine alcohol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
Dansylarginine methyl ester has a wide range of applications in scientific research:
Biochemistry: Used as a fluorescent probe to study protein-ligand interactions and enzyme activities.
Medicine: Employed in diagnostic assays to detect specific proteins or enzymes in biological samples.
Chemistry: Utilized in the synthesis of other fluorescent compounds and as a reagent in various chemical reactions.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
作用机制
The mechanism of action of dansylarginine methyl ester involves its binding to specific proteins or enzymes. The dansyl group, due to its fluorescent properties, allows researchers to track and study these interactions. The compound can act as a substrate for enzymes such as trypsin, which hydrolyzes the ester bond, releasing the fluorescent dansyl group . This property is particularly useful in enzymatic assays and studies of protein function.
相似化合物的比较
Similar Compounds
Dansyl-L-arginine: Similar in structure but lacks the methyl ester group.
Dansyl-D-arginine methyl ester: The D-isomer of dansylarginine methyl ester, which has different stereochemistry.
Dansyl-L-lysine methyl ester: Another fluorescent compound with a similar structure but derived from lysine instead of arginine.
Uniqueness
This compound is unique due to its combination of the dansyl fluorescent group and the arginine amino acid. This combination allows it to specifically interact with certain proteins and enzymes, making it a valuable tool in biochemical and medical research. Its fluorescent properties also make it highly useful for imaging and diagnostic applications.
属性
CAS 编号 |
55380-65-9 |
|---|---|
分子式 |
C19H29Cl2N5O4S |
分子量 |
494.4 g/mol |
IUPAC 名称 |
methyl (2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate;dihydrochloride |
InChI |
InChI=1S/C19H27N5O4S.2ClH/c1-24(2)16-10-4-8-14-13(16)7-5-11-17(14)29(26,27)23-15(18(25)28-3)9-6-12-22-19(20)21;;/h4-5,7-8,10-11,15,23H,6,9,12H2,1-3H3,(H4,20,21,22);2*1H/t15-;;/m0../s1 |
InChI 键 |
WBWHNIFOKSPDIW-CKUXDGONSA-N |
手性 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl.Cl |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


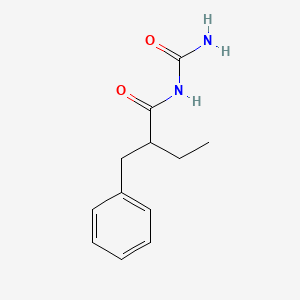
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
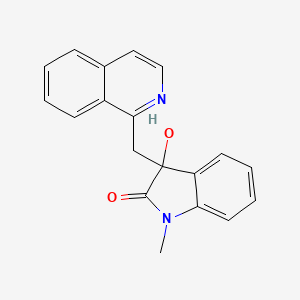

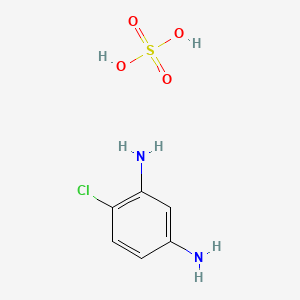
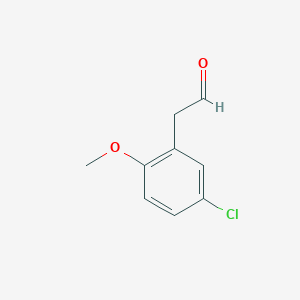
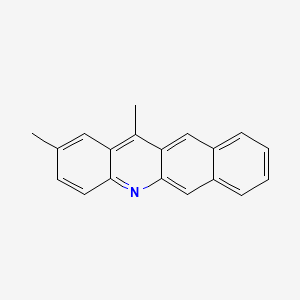
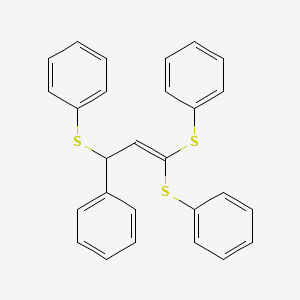
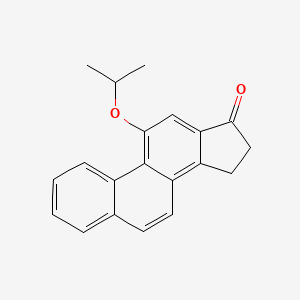
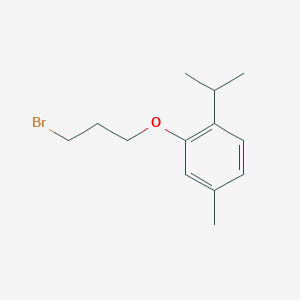
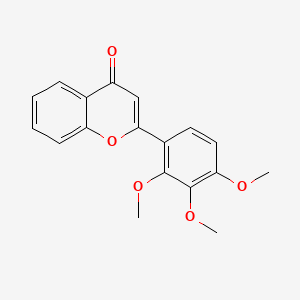
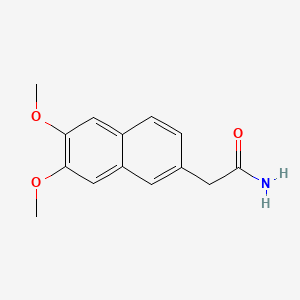
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
